molecular formula C20H21N3O B1613899 2-Cyano-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898782-82-6

2-Cyano-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613899
CAS No.: 898782-82-6
M. Wt: 319.4 g/mol
InChI Key: KKISYKNZHCKBRI-UHFFFAOYSA-N
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Description

2-Cyano-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C20H21N3O and a molecular weight of 319.41 . It is used for research purposes.


Molecular Structure Analysis

The InChI code for 2-Cyano-2’-(4-methylpiperazinomethyl) benzophenone is 1S/C20H21N3O/c1-22-10-12-23(13-11-22)15-18-4-2-3-5-19(18)20(24)17-8-6-16(14-21)7-9-17/h2-9H,10-13,15H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.

Scientific Research Applications

Photoremovable Protecting Groups in Organic Synthesis

2-Cyano-2'-(4-methylpiperazinomethyl) benzophenone, due to its structural similarities with benzophenone derivatives, may find applications in the realm of photoremovable protecting groups for carboxylic acids. The concept involves the use of certain chemical groups to protect reactive sites in a molecule during a chemical reaction, which can later be removed by light irradiation. For instance, 2,5-dimethylphenacyl (DMP) esters serve as photoremovable protecting groups, releasing carboxylic acids upon irradiation, demonstrating the potential utility of benzophenone derivatives in such applications (Zabadal et al., 2001).

Heterocyclic Chemistry and Dye Synthesis

In the synthesis of heterocyclic compounds, such as cyanine dyes, benzophenone derivatives might play a role. The condensation reactions involving benzophenone derivatives can lead to the formation of various heterocyclic systems, which are integral in dye synthesis. These reactions underscore the versatility of benzophenone derivatives in synthesizing complex organic structures, potentially including this compound (Mushkalo & Mikhailyuchenko, 1968).

Electrophilic Substitution Reactions

The structural framework of this compound suggests its potential in electrophilic substitution reactions, akin to other benzophenone derivatives. These reactions are pivotal in organic synthesis, enabling the introduction of various functional groups into aromatic systems and facilitating the construction of complex organic molecules (Faragher & Gilchrist, 1976).

Analytical Chemistry and Environmental Monitoring

Benzophenone derivatives, due to their UV-absorbing properties, are commonly used as UV filters. Their analytical determination in environmental samples, such as fish tissue, is crucial for understanding their distribution and impact. The developed methodologies for tracing UV filters highlight the significance of benzophenone derivatives in environmental monitoring and safety assessments (Meinerling & Daniels, 2006).

Isocyanide Cyclization Reactions

The unique structure of this compound may lend itself to isocyanide cyclization reactions. These reactions are instrumental in heterocyclic chemistry, enabling the synthesis of diverse cyclic compounds. The versatility and reactivity of isocyanide groups, when incorporated into benzophenone frameworks, could offer novel pathways in synthetic chemistry (Neue et al., 2013).

Properties

IUPAC Name

2-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-22-10-12-23(13-11-22)15-17-7-3-5-9-19(17)20(24)18-8-4-2-6-16(18)14-21/h2-9H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKISYKNZHCKBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643862
Record name 2-{2-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-82-6
Record name 2-{2-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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